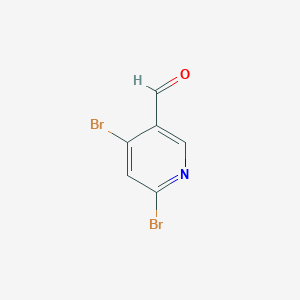

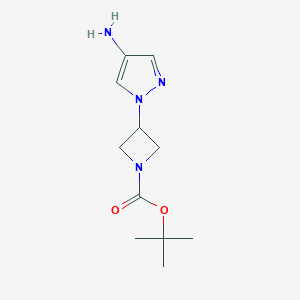

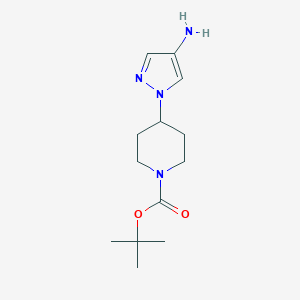

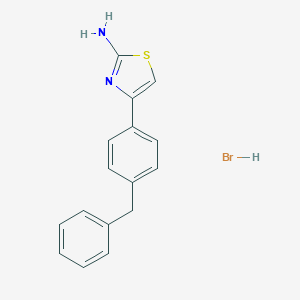

4-(4-Benzylphenyl)-1,3-thiazol-2-amine hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-(4-Benzylphenyl)-1,3-thiazol-2-amine hydrobromide" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities and their presence in various pharmacologically active compounds .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the formation of the thiazole ring followed by sulfonamide coupling . Another method includes a one-pot synthesis approach where multiple reactants are combined to form thiazole derivatives, as seen in the synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives in water . Additionally, the use of 1,3-dibromo-1,1-difluoro-2-propanone as a synthon for the chemoselective preparation of 4-bromodifluoromethyl thiazoles showcases the versatility in the synthesis of thiazole compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. X-ray crystallography can also be used to determine the crystal structure of these compounds, providing detailed information about their three-dimensional arrangement . The presence of substituents on the thiazole ring can significantly influence the molecular geometry and, consequently, the biological activity of these compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, including reactions with amines, aldehydes, and thiourea, to form various substituted thiazoles . The reactivity of the thiazole ring allows for the introduction of different functional groups, which can be strategically selected to target specific biological pathways or improve pharmacokinetic properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the thiazole ring. These properties are crucial for the compound's bioavailability and efficacy as a drug. For example, the introduction of a glucoside moiety to thiazole derivatives can affect their solubility and potentially improve their biological activity . The presence of halogen atoms, as seen in the synthesis of 4-bromodifluoromethyl thiazoles, can also impact the compound's reactivity and its potential as a radiopharmaceutical agent .

科学的研究の応用

Synthesis and Structural Properties

4-(4-Benzylphenyl)-1,3-thiazol-2-amine hydrobromide, as a derivative of the thiazole compound, is involved in various synthetic pathways and structural studies. For instance, studies have delved into the synthesis, spectroscopic, and structural properties of related thiazole derivatives, highlighting the diverse synthetic routes and conformational insights provided by high-resolution magnetic resonance spectra and ab initio calculations (Issac & Tierney, 1996).

Applications in Heterocyclic Compound Synthesis

The molecule's structural framework is instrumental in the synthesis of various heterocyclic compounds. Research emphasizes the synthetic potential of related chalcogenadiazoles in synthesizing a myriad of heterocyclic compounds like benzofurans, indoles, and their complex derivatives (Petrov & Androsov, 2013).

Antioxidant and Anti-inflammatory Applications

Notably, benzofused thiazole derivatives, structurally similar to this compound, have been explored as potential antioxidant and anti-inflammatory agents. These derivatives have been evaluated for their in vitro activities and molecular docking studies, indicating their therapeutic potential in these domains (Raut et al., 2020).

Chemical Transformations and Biological Activities

The compound’s structural framework also plays a significant role in chemical transformations leading to pharmacologically active derivatives. For instance, research has systematized data on the synthesis and chemical transformations of related azoles, as well as their chemical and biological properties, highlighting their relevance in medicinal chemistry (Abdurakhmanova et al., 2018).

作用機序

Target of Action

It’s known that reactions at the benzylic position are very important for synthesis problems . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .

Mode of Action

The compound likely interacts with its targets through free radical bromination, nucleophilic substitution, and oxidation . In the initiating step, N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the brominated compound .

Biochemical Pathways

The suzuki–miyaura (sm) coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst, could be relevant . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The compound’s mode of action suggests that it could lead to the formation of new compounds through reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Benzylphenyl)-1,3-thiazol-2-amine hydrobromide. For instance, the rate of reaction can be influenced by the difference in electronegativity . .

特性

IUPAC Name |

4-(4-benzylphenyl)-1,3-thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S.BrH/c17-16-18-15(11-19-16)14-8-6-13(7-9-14)10-12-4-2-1-3-5-12;/h1-9,11H,10H2,(H2,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNODWABIDXRUJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C3=CSC(=N3)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。